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molecular formula C11H13BrO2 B8681606 Ethyl 2-(2-bromo-3-methylphenyl)acetate

Ethyl 2-(2-bromo-3-methylphenyl)acetate

Cat. No. B8681606
M. Wt: 257.12 g/mol
InChI Key: YYKQCVDLBDHPLY-UHFFFAOYSA-N
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Patent
US06313137B1

Procedure details

LiAIH4 (3.1 g, 0.083 mol) was suspended in dry tetrahydrofuran (100 ml) in argon atmosphere. Ethyl 2-(2-bromo-3-methylphenyl)acetate (8.5 g, 0.033 mol) solved in dry tetrahydrofuran (50 ml) was added and the mixture was stirred at room temperature for 4 h. The mixture was cooled on ice and 3.1 ml of water was added dropwise, followed by 3.1 ml of 15% sodium hydroxide and then 9.3 ml of water. After 15 h. the solids were removed by filtration and washed thoroughly with tetrahydrofuran. The filtrate was removed under reduced pressure. Purification of the residue by filtrating through silica gel using methylene chloride:methanol (9:1) as eluent gave 7.0 g (98.6%) of the title compound as an oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.3 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
98.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][C:10](OCC)=[O:11].O.[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C)CC(=O)OCC
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
9.3 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
After 15 h. the solids were removed by filtration
Duration
15 h
WASH
Type
WASH
Details
washed thoroughly with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The filtrate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue
FILTRATION
Type
FILTRATION
Details
by filtrating through silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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